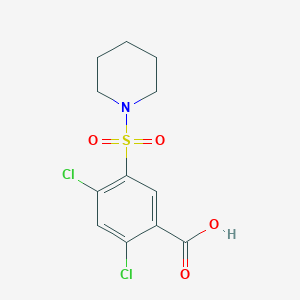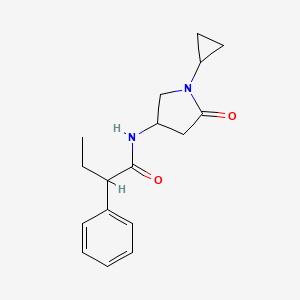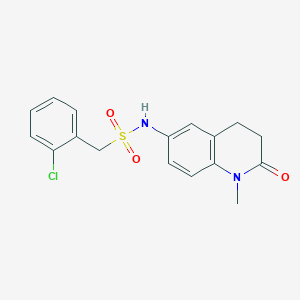![molecular formula C24H20N4OS2 B2929699 3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-26-0](/img/structure/B2929699.png)
3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thioether (R-S-R’), a phenyl group (C6H5-), a 1,2,4-triazole ring, and a benzothiazole ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the compound’s molecular formula, the connectivity of its atoms, its three-dimensional shape, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, would be determined through experimental testing .Scientific Research Applications
Antifungal Agents
Research has indicated that derivatives similar to the specified compound have been synthesized as potential antifungal agents, demonstrating activity against phytopathogenic fungi such as Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp.. This suggests a potential application in developing new antifungal agrochemicals to protect crops from fungal diseases (Ballari et al., 2017).
Antitumor Activity
Another study synthesized compounds with structures similar to the requested compound, revealing antitumor activity. The synthesized compound demonstrated promising results against the Hela cell line, suggesting its potential use in cancer treatment (叶姣 et al., 2015).
Anticancer Agents
Benzothiazole derivatives, similar to the queried compound, have been investigated for their anticancer properties. New derivatives synthesized showed probable anticancer activity, highlighting the role of various substitutions on the benzothiazole scaffold in modulating antitumor properties (Osmaniye et al., 2018).
Antioxidant and Antimicrobial Evaluation
Novel 4-substituted-1H-1,2,4-triazole derivatives have been evaluated for their antioxidant and antimicrobial properties. Certain compounds showed slight antimicrobial activity against various test microorganisms, suggesting potential applications in developing antimicrobial agents (Baytas et al., 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Based on the structural similarity to other benzothiazole derivatives, it is plausible that it may interact with various enzymes or receptors involved in cellular processes .
Mode of Action
The compound’s mode of action is not fully understood at this time. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The presence of the benzothiazole and triazole moieties in the compound suggests potential interactions with biological targets via pi-pi stacking .
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit antitumor activities, suggesting that they may interfere with pathways involved in cell proliferation and survival .
Result of Action
Based on the reported antitumor activities of similar compounds, it may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploring its synthesis and properties, determining its mechanism of action, and investigating potential applications. This could involve in-depth experimental studies and potentially even clinical trials if the compound is being considered for use as a drug .
properties
IUPAC Name |
3-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS2/c1-17-11-13-18(14-12-17)16-30-23-26-25-22(28(23)19-7-3-2-4-8-19)15-27-20-9-5-6-10-21(20)31-24(27)29/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALMOSZDKABELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2929616.png)


![(4-phenyltetrahydro-2H-pyran-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2929620.png)
![2-(1-aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride](/img/structure/B2929621.png)
![4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2929623.png)


![7-(2-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2929629.png)
![2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)



